

# Daurisoline: A Comparative Study of its Anticancer Effects Across Various Malignancies

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## Compound of Interest

Compound Name: *Daurisoline-d5*

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Daurisoline, a bisbenzylisoquinoline alkaloid isolated from the rhizome of *Menispermum dauricum*, has emerged as a promising natural compound with potent anti-tumor activities. This guide provides a comparative analysis of Daurisoline's efficacy across different cancer types, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## Quantitative Analysis of Daurisoline's Anticancer Activity

The inhibitory effects of Daurisoline on cancer cell proliferation, apoptosis induction, and in vivo tumor growth are summarized below. These tables provide a clear comparison of its potency across various cancer cell lines and animal models.

### Table 1: In Vitro Cytotoxicity (IC50) of Daurisoline in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 (µM)	Assay	Reference
Triple-Negative Breast Cancer	MDA-MB-231	18.31 ± 1.58 (48h)	SRB	[1]
MDA-MB-468	16.25 ± 1.22 (48h)	SRB	[1]	
Esophageal Squamous Cell Carcinoma	EC1	Not specified	CCK-8	[2][3]
ECA109	Not specified	CCK-8	[2][3]	
Lung Cancer	A549	50.54 ± 1.02	Autophagy Inhibition	
Cervical Cancer	HeLa	74.75 ± 1.03	Autophagy Inhibition	
Colorectal Cancer	HCT-116	80.81 ± 1.10	Autophagy Inhibition	

**Table 2: Apoptosis Induction by Daurisoline**

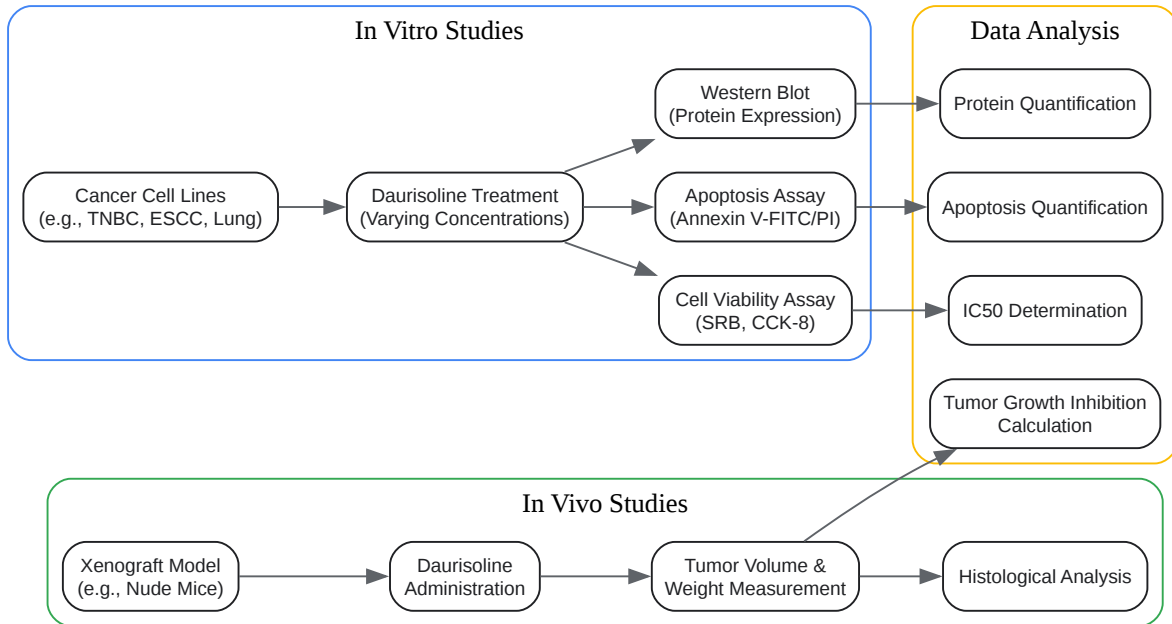
Cancer Type	Cell Line	Daurisoline Concentration (µM)	Apoptosis Rate (%)	Assay	Reference
Triple-Negative Breast Cancer	MDA-MB-231	6.25, 12.5, 25	Concentration-dependent increase	Annexin V-FITC/PI	[1]
MDA-MB-468	6.25, 12.5, 25	Concentration-dependent increase	Annexin V-FITC/PI	[1]	
Esophageal Squamous Cell Carcinoma	EC1	30	Significant increase	Annexin V-FITC/PI	[3]
ECA109	30	Significant increase	Annexin V-FITC/PI	[3]	
Breast Cancer	MCF-7	Not specified	Increased PARP cleavage	Western Blot	[4]
MDA-MB-231	Not specified	Increased PARP cleavage	Western Blot	[4]	

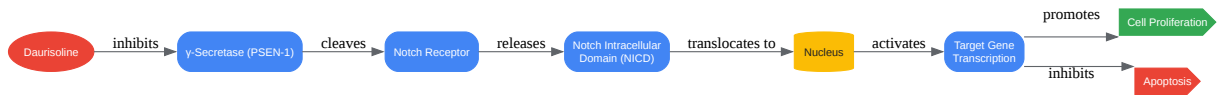
**Table 3: In Vivo Tumor Growth Inhibition by Daurisoline**

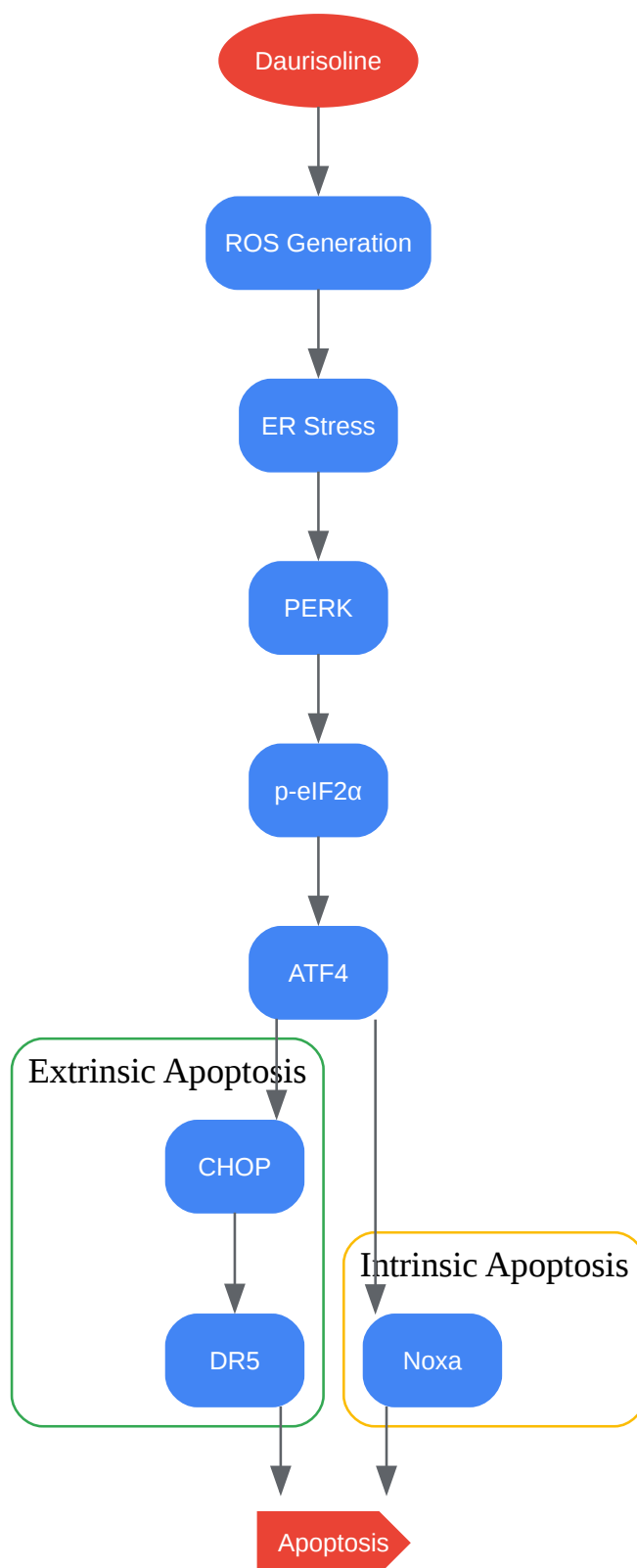
Cancer Type	Animal Model	Daurisoline Dosage	Tumor Growth Inhibition	Reference
Triple-Negative Breast Cancer	MDA-MB-231 Xenograft	5 mg/kg	Significant reduction in tumor volume and weight	[1]
Esophageal Squamous Cell Carcinoma	Xenograft	Not specified	Significant reduction in tumor growth and weight	[2][3]
Lung Cancer	HCC827 Xenograft	Not specified	Significant reduction in tumor volume and weight	[5][6]

## Signaling Pathways Modulated by Daurisoline

Daurisoline exerts its anticancer effects by targeting multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.







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